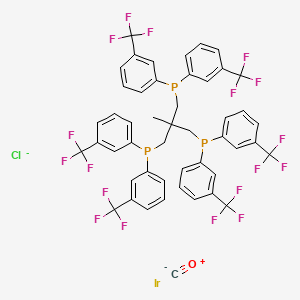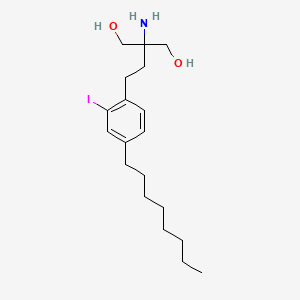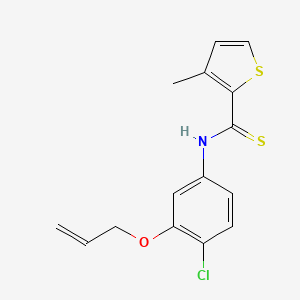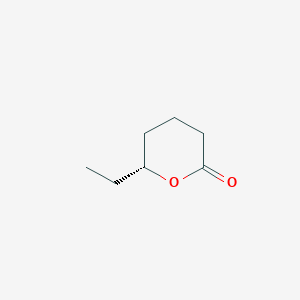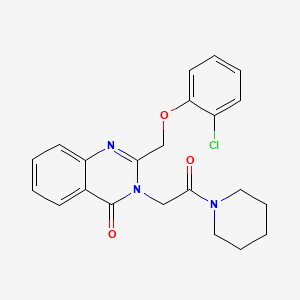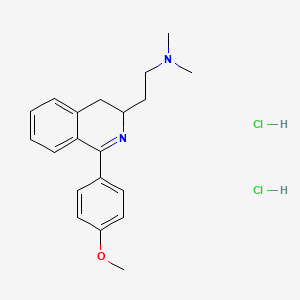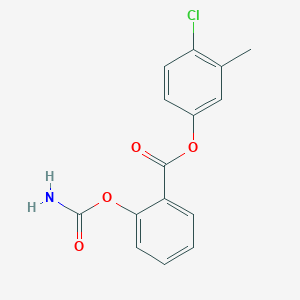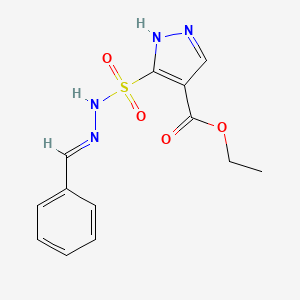
Ethyl 3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a phenylmethylene hydrazino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of ethyl 4-chloro-3-oxobutanoate with hydrazine hydrate to form ethyl 3-hydrazinyl-1H-pyrazole-4-carboxylate. This intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe due to its unique structure.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its hydrazino and sulfonyl groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-hydrazinyl-1H-pyrazole-4-carboxylate: A precursor in the synthesis of the target compound.
Phenylmethanesulfonyl chloride: Used in the synthesis of the target compound.
Sulfonyl hydrazines: A class of compounds with similar functional groups.
Uniqueness
Ethyl 3-(((phenylmethylene)hydrazino)sulfonyl)-1H-pyrazole-4-carboxylate is unique due to its combination of a pyrazole ring, a sulfonyl group, and a phenylmethylene hydrazino moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
115703-20-3 |
|---|---|
Molecular Formula |
C13H14N4O4S |
Molecular Weight |
322.34 g/mol |
IUPAC Name |
ethyl 5-[[(E)-benzylideneamino]sulfamoyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N4O4S/c1-2-21-13(18)11-9-14-16-12(11)22(19,20)17-15-8-10-6-4-3-5-7-10/h3-9,17H,2H2,1H3,(H,14,16)/b15-8+ |
InChI Key |
ZRHPRQXMMZNCDC-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NN=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


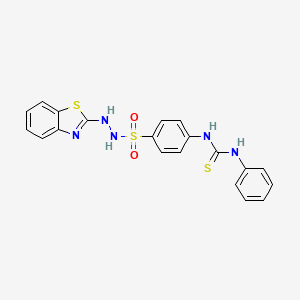
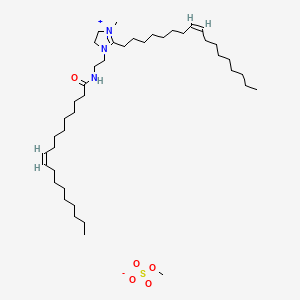

![(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-ol;bromide](/img/structure/B12740137.png)
